1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide
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Overview
Description
1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide is an organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors. For example, starting from a β-amino alcohol, cyclization can be induced using reagents like tosyl chloride.
Introduction of the Diphenylmethyl Group: This step may involve the use of diphenylmethyl chloride in the presence of a base to form the desired diphenylmethyl-substituted azetidine.
Attachment of the 4-Hydroxyphenyl Group: This can be done through nucleophilic substitution reactions where the azetidine ring is reacted with a 4-hydroxyphenyl derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the azetidine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different substituents.
N-Benzylazetidine: Contains a benzyl group instead of a diphenylmethyl group.
4-Hydroxyphenylazetidine: Lacks the diphenylmethyl group but contains the hydroxyphenyl group.
Uniqueness
1-(diphenylmethyl)-N-(4-hydroxyphenyl)azetidine-3-carboxamide is unique due to the presence of both diphenylmethyl and 4-hydroxyphenyl groups, which may confer distinct chemical and biological properties compared to other azetidine derivatives.
Properties
Molecular Formula |
C23H22N2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-benzhydryl-N-(4-hydroxyphenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C23H22N2O2/c26-21-13-11-20(12-14-21)24-23(27)19-15-25(16-19)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,19,22,26H,15-16H2,(H,24,27) |
InChI Key |
OTAQEGDRFDUSRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
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